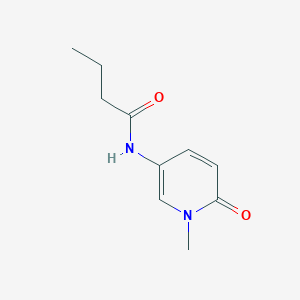![molecular formula C12H15NO5 B7586815 (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid, also known as MMBAP, is a synthetic compound used in scientific research for its potential therapeutic properties. MMBAP is a derivative of the natural amino acid serine and has been studied for its ability to modulate various biochemical and physiological processes.
Mechanism of Action
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid's mechanism of action is not fully understood, but it is thought to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has been shown to protect neurons from oxidative stress and other damage.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of using (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid is its limited availability, which can make it difficult to obtain for certain research studies.
Future Directions
For scientific research involving (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid include the development of (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid derivatives with improved therapeutic properties and the investigation of its potential use in the treatment of other neurological disorders.
Synthesis Methods
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid can be synthesized through a multistep process involving the reaction of serine with various reagents. The most common method involves the protection of the hydroxyl group of serine with a benzyl group, followed by the reaction of the protected serine with a benzoyl chloride derivative. The final deprotection of the benzyl group yields (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid.
Scientific Research Applications
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-18-7-8-3-2-4-9(5-8)11(15)13-10(6-14)12(16)17/h2-5,10,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCPCTHCLIVKAM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)


![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)

